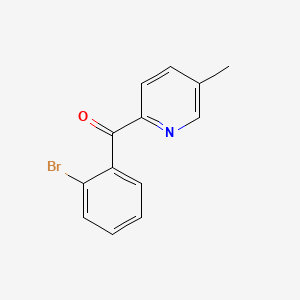

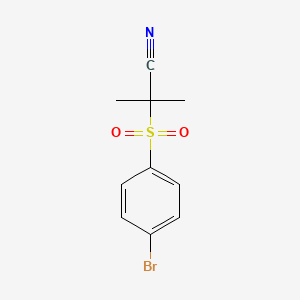

2-(2-Bromobenzoyl)-5-methylpyridine

Descripción general

Descripción

2-(2-Bromobenzoyl)-5-methylpyridine is a chemical compound that is commonly used in scientific research due to its unique properties. It is also known as 2-Bromobenzoyl chloride .

Synthesis Analysis

The synthesis of 2-(2-Bromobenzoyl)-5-methylpyridine and its derivatives has been reported in several studies . For instance, a study reported the synthesis of propranolol, a derivative of 2-(2-Bromobenzoyl)-5-methylpyridine, from 1-naphthol and isopropylamine under mild and less toxic conditions . Another study reported the cooperative visible-light mediated and NHC-catalyzed dearomative arylation-acylation of N-(2-bromobenzoyl)indoles with aldehydes .Molecular Structure Analysis

The molecular structure of 2-(2-Bromobenzoyl)-5-methylpyridine has been investigated using gas electron diffraction data and normal coordinate calculations aided by quantum chemical calculations . The molecule exists in the gas phase as two stable non-planar conformers anti and gauche with respect to the halogen atom positions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Bromobenzoyl)-5-methylpyridine include a molecular weight of 219.46 g/mol . It appears as a clear colorless to light yellow liquid .Aplicaciones Científicas De Investigación

Catalysis and Organic Synthesis :

- A study demonstrated the use of 2-amino-5-bromopyridine in air oxidation of primary alcohols catalyzed by Copper(I)/TEMPO, which is relevant in organic synthesis processes (Hoover & Stahl, 2014).

- Another research focused on the synthesis of pyrido[3,4-d]pyrimidine analog of pteroic acid, involving a multistep synthesis starting from ethyl acetopyruvate and nitroacetamide. This synthesis pathway highlights the versatility of pyridine derivatives in creating complex organic molecules (And & Mckee, 1979).

- A novel method for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid was investigated, showcasing the potential for carbon capture and utilization technologies (Feng et al., 2010).

Molecular Structure and Properties :

- The study of vibrational properties, molecular structure, and hyperpolarizability of Methyl 2-amino 5-bromobenzoate using DFT method provides insights into the electronic properties and potential applications in material sciences (Saxena, Agrawal & Gupta, 2015).

- Research on the structure and characterization of mixed ligand Cu(II) complexes of 2-methoxy-5-sulfamoylbenzoic acid and 2-aminopyridine derivatives indicates potential applications in coordination chemistry and material science (İlkimen, 2019).

Liquid Crystal Technology :

- A study on the preparation of discotic metallomesogens based on phenacylpyridines shows the application in creating liquid crystals that display columnar phases at room temperature. This research is significant for the development of advanced materials in display technologies and optoelectronics (Jung, Huang & Chang, 2009).

Safety and Hazards

Direcciones Futuras

The future directions for 2-(2-Bromobenzoyl)-5-methylpyridine research include its development as a promising drug for lung cancer treatment . Its derivatives have shown promise in improving antioxidative and biological activities . Furthermore, it has been suggested that 2-(2-Bromobenzoyl)-5-methylpyridine could be effectively developed into a promising drug for lung cancer treatment .

Propiedades

IUPAC Name |

(2-bromophenyl)-(5-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c1-9-6-7-12(15-8-9)13(16)10-4-2-3-5-11(10)14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOBYEIYCTWEBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B1440017.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethanamine](/img/structure/B1440022.png)

![4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B1440023.png)

![2-(1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol](/img/structure/B1440028.png)